molecular formula C18H18N2O5 B2932929 (5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2-(3,5-dimethylisoxazol-4-yl)acetate CAS No. 1207048-37-0

(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2-(3,5-dimethylisoxazol-4-yl)acetate

Cat. No. B2932929
CAS RN: 1207048-37-0
M. Wt: 342.351
InChI Key: RTOPTCMPPGNEBC-UHFFFAOYSA-N
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Description

The compound “(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl” is a chemical with the empirical formula C11H12N2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl” is 204.23 . The SMILES string representation is COC1=CC=C (C2=CC (CN)=NO2)C=C1 .


Physical And Chemical Properties Analysis

“(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl” is a solid substance . More specific physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Chemical Synthesis and Antibiotic Development

The compound's relevance in chemical synthesis, especially in the development of antibiotics, is notable. The preparation of Z-isomers from aminoisoxazoles, which are key components in clinically useful cephem antibiotics, involves reactions with compounds like 3-amino-5-methoxyisoxazole. This process contributes to the practical preparation of essential antibiotic side-chains, highlighting the compound's role in antibiotic synthesis (Tatsuta et al., 1994).

Neuroprotection and Excitatory Amino Acid Receptors

Research on the isoxazole amino acid AMPA, a selective agonist at AMPA subtype excitatory amino acid (EAA) receptors, has led to the development of novel EAA receptor antagonists. This research, utilizing related isoxazole compounds, plays a crucial role in understanding and potentially treating neurodegenerative diseases, emphasizing the compound's significance in neuroprotection studies (Krogsgaard‐Larsen et al., 1991).

Asymmetric Synthesis and X-ray Diffractometry

The compound is important in the field of asymmetric synthesis. An asymmetric isoxazole annulation, starting from specific isoxazole compounds, has been studied, with the structural confirmation of resultant products achieved through X-ray diffractometry. This application underscores the compound's utility in advancing asymmetric synthesis methods (Marron et al., 1988).

Aldose Reductase Inhibition and Diabetic Complications

A series of iminothiazolidin-4-one acetate derivatives synthesized for evaluating aldehyde reductase inhibitors' potential, utilized isoxazole-related compounds. These compounds, specifically the methyl[4-oxo-2-(benzoylimino)-3-(2-methoxyphenyl)thiazolidin-5-ylidene]acetate, exhibited promising ALR2 inhibitory potency. Such research is instrumental in developing novel drugs for treating diabetic complications, highlighting the compound's application in medical chemistry (Ali et al., 2012).

Safety and Hazards

The compound “(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl” is classified as Acute Tox. 3 Oral . The safety information includes the following precautionary statements: P301 + P330 + P331 + P310 .

properties

IUPAC Name

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-11-16(12(2)24-19-11)9-18(21)23-10-14-8-17(25-20-14)13-4-6-15(22-3)7-5-13/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOPTCMPPGNEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2-(3,5-dimethylisoxazol-4-yl)acetate

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